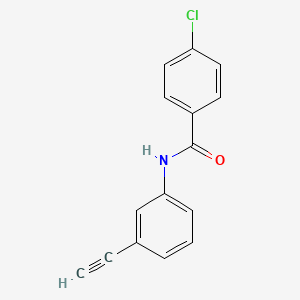

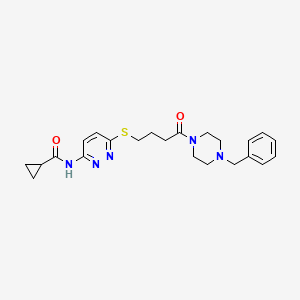

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives are a class of compounds that have a wide range of pharmacological activities. They are broadly applied in therapeutic disciplines due to their high degree of structural diversity . This class of compounds is known for their antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process can vary depending on the substitutions of the amino group and the phenyl ring .

Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific molecular structure of “N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” would depend on the specific substitutions on the pyrimidine ring.

科学的研究の応用

Synthesis and Biological Activity

- The synthesis of novel heterocyclic compounds derived from similar chemical structures has been a focus in medicinal chemistry. For example, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with aminothiouracil have shown analgesic and anti-inflammatory activities, indicating the potential for similar compounds to be developed as therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Synthesis Methods

- Rapid and green synthetic methods have been established for derivatives, highlighting the importance of developing efficient and environmentally friendly synthetic routes for such compounds. These methods aim to optimize yields and reduce environmental impact, demonstrating the ongoing innovation in chemical synthesis techniques (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017).

Potential Therapeutic Applications

- Compounds structurally related to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide have been explored for their therapeutic potential in various diseases. For instance, synthesis of specific pyrimidine derivatives aimed at imaging LRRK2 enzyme in Parkinson's disease suggests that related compounds could be developed as diagnostic or therapeutic agents for neurodegenerative diseases (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Antimicrobial and Antitubercular Activities

- Novel pyrimidine-azitidinone analogues, including compounds with structural similarities to the one of interest, have been synthesized and shown to possess significant antimicrobial and antitubercular activities. This indicates the potential for developing new antimicrobial agents based on pyrimidine derivatives to address antibiotic resistance (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

作用機序

Target of Action

It’s worth noting that 2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, plasmodium falciparum nf54 .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the targeted organisms .

Biochemical Pathways

Given the potential targets, it’s plausible that the compound could interfere with essential biochemical pathways in trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .

Result of Action

Some 2-aminopyrimidine derivatives have exhibited quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

将来の方向性

The future directions for research on “N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” and other pyrimidine derivatives could involve further exploration of their pharmacological activities and the development of new synthesis methods. There is a great demand for compounds with alternative mechanisms of action, especially in the field of antimicrobial and antiparasitic drug development .

特性

IUPAC Name |

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-12-21-13(11-14(22-12)23-7-9-25-10-8-23)17-5-6-20-16(24)15-18-3-2-4-19-15/h2-4,11H,5-10H2,1H3,(H,20,24)(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFMVMQHIBVYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2930313.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2930314.png)

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)

![1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2930325.png)

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)